3-methyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide
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Overview
Description
3-methyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives
Mechanism of Action
Target of Action
It is known that coumarin derivatives, which this compound is a part of, have been tested for various biological properties including anti-hiv , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , and DNA gyrase inhibitors .
Mode of Action
It is known that coumarin derivatives can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy . This suggests that the compound may interact with its targets to induce these changes.
Biochemical Pathways
It is known that coumarin derivatives have been tested for their effects on the egfr/pi3k/akt/mtor signaling pathway , which is critical for cell proliferation and survival.
Pharmacokinetics
Moreover, using chlorine as an isostere for hydrogen can increase potency, and improve solubility .
Result of Action
It is known that coumarin derivatives have been tested for their ability to inhibit proliferation, migration, and invasion of cell lines, induce cell cycle arrest and apoptosis in vitro, and prevent tumor growth in vivo .
Action Environment
It is known that solvent can act as a nucleophile and open the iminolactone ring, which is a key step in the formation of 2h-chromen-2-one and quinazolin-4(3h)-one moieties .
Biochemical Analysis
Cellular Effects
It is speculated that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide typically involves the reaction of 7-amino-4-methylcoumarin with various organic halides. One common method involves converting 7-amino-4-methyl-2H-chromen-2-one to its diazonium salt, which is then reacted with 3-chloropentane-2,4-dione to afford the desired compound . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like sodium ascorbate and copper sulfate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while substitution reactions can produce a wide range of substituted benzofuran derivatives .
Scientific Research Applications
3-methyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share a similar coumarin moiety but differ in the substituents on the benzofuran ring.
Benzoxazol derivatives: These compounds have a similar benzofuran structure but with an oxazole ring instead of a coumarin moiety.
Uniqueness
3-methyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide is unique due to its specific combination of a benzofuran ring and a coumarin moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
IUPAC Name |
3-methyl-N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4/c1-11-14-4-2-3-5-16(14)24-18(11)19(22)20-13-7-8-15-12(10-13)6-9-17(21)23-15/h2-10H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBQBNQQHFCDFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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